molecular formula C10H19BrN4O4 B606372 Bromoacetamido-PEG3-Azide CAS No. 940005-81-2

Bromoacetamido-PEG3-Azide

Cat. No.: B606372
CAS No.: 940005-81-2
M. Wt: 339.19
InChI Key: BIPRHBHFKQEZTR-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG3-Azide is a PEG derivative containing a bromide group and a terminal azide . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The empirical formula of this compound is C10H19BrN4O4 . Its molecular weight is 339.19 . The SMILES string representation of its structure is BrCC(NCCOCCOCCOCCN=[N+]=[N-])=O .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical and Chemical Properties Analysis

This compound is a solid or viscous liquid at 20°C . It is stored at -20°C . It is sensitive to light, moisture, and heat .

Scientific Research Applications

1. Amphiphilic Polymer Co-Networks Bromoacetamido-PEG3-Azide is used in the synthesis of well-defined amphiphilic polymer co-networks. This involves the transformation of bromo end groups into azido moieties through nucleophilic substitution, leading to the formation of polymeric co-networks with unique ordered separated hydrophilic and hydrophobic phases. These networks exhibit variable swelling capacities in polar and non-polar solvents (Zhou et al., 2014).

2. Photoactivatable Fluorescent Tags In the development of photoactivatable fluorescent tags for dual-modality imaging, this compound plays a crucial role. These tags, functionalized with aryl azide groups, have applications in biochemical research, clinical pathology, and intraoperative surgery. They provide a rapid and user-friendly approach for generating novel protein conjugates (Guillou et al., 2022).

3. Synthesis of Drug-Like Molecules This compound is involved in the synthesis of new 'drug like' 1,4-disubstituted-1,2,3-triazoles using a one-pot reaction. This method is efficient and yields novel triazole derivatives, highlighting the compound's significance in medicinal chemistry (Pericherla et al., 2012).

4. Biomaterials for Tissue Engineering this compound is used in the synthesis of thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. These materials support the attachment and proliferation of cells, making them suitable for wound repair and tissue engineering (Vanderhooft et al., 2007).

5. Radiolabeled Antibody Metabolism This compound is instrumental in studying the metabolism and pharmacokinetics of radiolabeled antibodies. The incorporation of this compound influences the whole-body residence time of radiotracers, impacting their effectiveness in diagnostic and therapeutic applications (Guillou et al., 2021).

6. Enhancing Anticancer Effects this compound is also mentioned in the context of enhancing anticancer effects and overcoming practical problems in clinical oncology. Its formulation with liposomes and polyethylene glycol improves pharmacokinetics and tumor targeting, crucial for effective cancer treatment (El Sayed, 2018).

7. Heterobifunctional PEG Synthesis The compound aids in synthesizing heterobifunctional PEG containing various functional groups, supporting the development of biomedical materials, particularly for drug delivery and tissue engineering applications (Mahou & Wandrey, 2012).

8. Swelling Properties of Hydrogels In polymer science, this compound is used to study the swelling properties of hydrogels, potentially contributing to advancements in drug delivery systems and tissue engineering (Huynh et al., 2013).

Mechanism of Action

Target of Action

Bromoacetamido-PEG3-Azide is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . It targets free thiols in proteins or antibodies, allowing for the conjugation of two different proteins or an antibody with a payload .

Mode of Action

The compound interacts with its targets through two key reactions. The bromoacetamido group reacts with a free thiol, and the azide group undergoes copper-catalyzed “click” chemistry to react with terminal alkynes or strained alkynes . This dual reactivity allows the compound to bridge two different molecules, facilitating the formation of PROTACs .

Biochemical Pathways

This compound is involved in the ubiquitin-proteasome system through its role in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The primary result of this compound’s action is the formation of PROTACs, which can selectively degrade target proteins . This selective degradation can alter cellular processes and has potential applications in targeted therapy .

Action Environment

The action of this compound is influenced by the presence of free thiols and terminal alkynes or strained alkynes, which it reacts with . Additionally, the copper-catalyzed “click” chemistry reaction requires the presence of copper . The compound’s hydrophilic PEG spacer may also interact with the aqueous environment to influence its action .

Future Directions

Bromoacetamido-PEG3-Azide is a PEG derivative that enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . It is provided by CD Bioparticles for drug delivery . The azide group of this compound enables click chemistry with an alkyne to yield a stable triazole linkage . This property makes it widely used in bioconjugation, labeling, and chemical modification .

Biochemical Analysis

Biochemical Properties

Bromoacetamido-PEG3-Azide interacts with various enzymes, proteins, and other biomolecules. It can be used to conjugate two different proteins or an antibody with a payload by reaction of the bromoacetamido with a free thiol . This reaction is facilitated by using copper-catalyzed “click” chemistry of the azide to react with terminal alkynes or strained alkynes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the conjugation of different proteins or an antibody with a payload . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enables the conjugation of different proteins or an antibody with a payload by reacting with a free thiol . This reaction is facilitated by using copper-catalyzed “click” chemistry of the azide to react with terminal alkynes or strained alkynes .

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPRHBHFKQEZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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